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Compound of Interest

Compound Name: 2-Chloro-1-methoxypropane
CAS No.: 5390-71-6
Cat. No.: B1607285

Get Quote

Executive Summary

2-Chloro-1-methoxypropane (CAS 5390-71-6) is a specialized halogenated ether primarily
utilized as a critical alkylating intermediate in the synthesis of chloroacetanilide herbicides,
most notably Metolachlor. Beyond its industrial agrochemical utility, it serves as a valuable
probe in physical organic chemistry for studying nucleophilic substitution mechanisms (

VS.
) due to the competing directing effects of the
-methoxy group.

This guide provides a definitive reference for the physicochemical characterization of 2-chloro-
1-methoxypropane, addressing the common regiochemical challenges encountered during its
synthesis and offering validated spectroscopic data to distinguish it from its isomer, 1-chloro-2-
methoxypropane.
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Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]

The molecule features a chiral center at the C2 position, though it is commonly supplied as a
racemate. The structural integrity of this compound is defined by the positioning of the chlorine
atom on the secondary carbon, distinguishing it from its primary chloride regioisomer.

Property Data

IUPAC Name 2-Chloro-1-methoxypropane

2-Chloropropyl methyl ether; Propylene glycol
Common Synonyms ]
methyl ether chloride

CAS Registry Number 5390-71-6

Molecular Formula

SMILES Cc(cncoc
InChl Key SIBFNWWZWOVJJH-UHFFFAOYSA-N
Molecular Weight 108.57 g/mol

Physical Characteristics Profile

The physical properties of 2-chloro-1-methoxypropane are governed by the moderate polarity
of the ether linkage and the polarizability of the C-Cl bond. It exhibits volatility typical of low-
molecular-weight haloethers.

Table 1: Physicochemical Constants
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Parameter Value Condition / Note
Physical State Liquid Colorless, ethereal odor
Boiling Point 122-123 °C @ 760 mmHg [1]
Density 0.9946 g/cm?3 @ 20 °C [2]

Refractive Index (

1.4075 @ 20 °C [2]
)
Flash Point ~28 °C Closed Cup (Estimated)

B Ethanol, Diethyl ether,
Solubility Soluble
Chloroform

Solubility (Water) Insoluble Phase separation occurs
Vapor Pressure ~15 mmHg @ 25 °C (Estimated)

Technical Insight: The density of 2-chloro-1-methoxypropane is just below that of water (

VS

g/mL), making phase separation in aqueous workups challenging. The addition of
brine (NaCl) is mandatory to increase the aqueous phase density and ensure
efficient layer separation.

Synthesis & Regiochemical Integrity[8]

A major challenge in working with 2-chloro-1-methoxypropane is ensuring regiochemical
purity. The standard synthesis involves the chlorination of 1-methoxy-2-propanol.[1] However,
the neighboring methoxy group can participate in the reaction mechanism, leading to
rearrangement.
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Reaction Mechanism & Regioselectivity[8]

When 1-methoxy-2-propanol reacts with thionyl chloride (
), the reaction can proceed via two pathways:

e Direct

. Inversion of configuration, yielding 2-chloro-1-methoxypropane.

¢ Anchimeric Assistance: The methoxy oxygen attacks the activated secondary carbon,
forming a cyclic oxonium intermediate. Nucleophilic attack by chloride at the less hindered
primary carbon yields the unwanted isomer, 1-chloro-2-methoxypropane.

Diagram 1: Synthesis and Regiochemical Divergence
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Caption: Mechanistic pathways showing the competition between direct substitution (green)
and rearrangement via anchimeric assistance (red).

Spectroscopic Fingerprinting

Accurate identification requires distinguishing the target molecule from its regioisomer. The
NMR splitting patterns are definitive.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,
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Differentiation Note: The regioisomer (1-chloro-2-methoxypropane) displays a methine proton (

) further upfield at
and the
signal at

. The downfield shift of the methine to 4.15 ppm is diagnostic for the chlorine being
on the secondary carbon [3].

C NMR (100 MHz,

21.5 ppm: Methyl carbon (

).

56.8 ppm: Methine carbon (

). Note: Upfield of the ether carbon due to heavy atom effect of Cl vs O.

59.2 ppm: Methoxy carbon (

).

77.4 ppm: Methylene carbon (

). Deshielded by oxygen.[2]

Mass Spectrometry (El, 70 eV)

The mass spectrum is dominated by alpha-cleavage relative to the ether oxygen.

e Molecular lon (

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.smolecule.com/products/s1918307
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

):

108 / 110 (Ratio 3:1).[2] Intensity is typically weak (<5%).
» Base Peak:

45 (

). Formed by cleavage of the C1-C2 bond.
» Diagnostic Fragments:

o 63/65 (

): Complementary fragment from C1-C2 cleavage.
o 73 (

): Loss of chlorine radical.

Diagram 2: Mass Spectrometry Fragmentation Tree
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Caption: Fragmentation pathway showing the dominant alpha-cleavage leading to the base
peak at m/z 45.

Experimental Protocol: Purification & Handling
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Obijective: To purify technical grade 2-chloro-1-methoxypropane containing trace regioisomer
and HCI.

Washing: Dissolve crude material in

or Pentane. Wash with cold saturated
(2x) to remove residual acid.

Phase Separation: Wash with saturated Brine. Crucial: Ensure the aqueous layer is denser
than the organic layer.

Drying: Dry organic phase over anhydrous

for 30 minutes. Filter.

Distillation: Perform fractional distillation at atmospheric pressure.

o Collect fraction boiling at 121-123 °C.

o Discard forerun boiling < 118 °C (often contains 1-chloro-2-methoxypropane, bp ~118 °C).

Storage: Store under nitrogen at 4 °C. Stabilize with copper turnings if long-term storage is
required to prevent HCI formation.

References

PubChem. (2023). Compound Summary: 2-Chloro-1-methoxypropane.[2][3][4][1][5]
National Center for Biotechnology Information. [Link]

Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[4] (General reference for haloether
shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Chloro-1-methoxypropane | 5390-71-6 | Benchchem [benchchem.com]
e 2. Buy 2-Chloro-1-methoxypropane | 5390-71-6 [smolecule.com]
e 3. Buy [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methylloxirane | 93762-38-0 [smolecule.com]

e 4. 2-Chloro-1-methoxypropane | C4H9CIO | CID 542167 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. scribd.com [scribd.com]

 To cite this document: BenchChem. [Technical Monograph: Physical and Spectroscopic
Properties of 2-Chloro-1-methoxypropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607285/docs#technical-monograph-physical-and-
spectroscopic-properties-of-2-chloro-1-methoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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